molecular formula C12H15NO2 B8518356 1-(3-Methoxybenzyl)pyrrolidin-3-one

1-(3-Methoxybenzyl)pyrrolidin-3-one

Cat. No.: B8518356
M. Wt: 205.25 g/mol
InChI Key: URMBDJDWERVLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzyl)pyrrolidin-3-one is a pyrrolidinone derivative featuring a 3-methoxybenzyl substituent at the nitrogen atom of the pyrrolidin-3-one scaffold. The compound’s structure combines a five-membered lactam ring with a methoxy-substituted benzyl group, which may influence its electronic, physicochemical, and biological properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrolidin-3-one

InChI

InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(7-12)8-13-6-5-11(14)9-13/h2-4,7H,5-6,8-9H2,1H3

InChI Key

URMBDJDWERVLEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Properties/Activities References
1-(3-Methoxybenzyl)pyrrolidin-3-one 3-Methoxybenzyl 205.3 (calculated) Hypothesized CNS/antimicrobial activity
1-Benzylpyrrolidin-3-one Benzyl 175.2 Base compound; limited bioactivity data
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one Benzodioxolylmethyl 233.3 Electron-rich substituent; synthetic precursor
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxalinyl at C3; 2-one ring 243.3 Antimicrobial activity ()
(3Z5S)-5-(hydroxymethyl)-1-[(2-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime Biphenylcarbonyl; oxime ~400 (estimated) Oxytocin antagonist (fertility applications)
Key Observations:
  • Ring Position: The position of the lactam oxygen (3-one vs. 2-one) significantly alters molecular conformation and biological target interactions. For example, 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () demonstrated antimicrobial activity, whereas 3-one derivatives may favor CNS targets .
Anticonvulsant Activity:

Compounds featuring 3-methoxybenzyl groups, such as 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (ED50 = 2.72 μmol/kg in MES tests), highlight the therapeutic relevance of this substituent in anticonvulsant drug design .

Fertility and Oxytocin Antagonism:

Pyrrolidin-3-one derivatives like (3Z5S)-5-(hydroxymethyl)-1-biphenylcarbonylpyrrolidin-3-one O-methyloxime () are used as oxytocin antagonists to improve endometrial receptivity. The 3-methoxybenzyl group’s lipophilicity could modulate blood-brain barrier penetration, but further studies are needed .

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